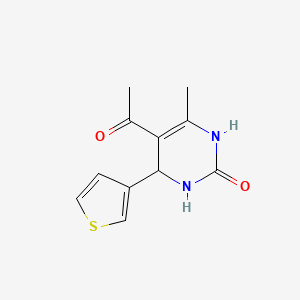![molecular formula C20H14ClNO2S B3895839 N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3895839.png)
N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide
説明
N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide, also known as CTCE-9908, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of thiophene carboxamide derivatives, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and antiviral effects.
作用機序
The exact mechanism of action of N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide is not fully understood. However, it has been proposed that this compound may exert its anti-tumor effects by inhibiting the activity of the Akt/mTOR signaling pathway, which is known to play a key role in cell proliferation and survival. This compound may also induce apoptosis by activating the caspase cascade. In addition, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is known to regulate the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis in cancer cells, by activating the caspase cascade. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. This suggests that this compound may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide is its potential therapeutic applications in various disease models. This compound has been shown to exhibit anti-tumor and anti-inflammatory effects, as well as potential antiviral activity. This makes this compound an attractive candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its relatively low yield of synthesis, which may limit its availability for further studies.
将来の方向性
There are several future directions for the study of N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide. One potential direction is to investigate the potential use of this compound in combination with other anti-cancer agents, to enhance its therapeutic efficacy. Another direction is to investigate the potential use of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, further studies are needed to elucidate the exact mechanism of action of this compound, and to optimize its synthesis method to increase its yield and availability for further studies.
科学的研究の応用
N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various disease models. It has been shown to exhibit anti-tumor effects in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been investigated for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of hepatitis C virus.
特性
IUPAC Name |
N-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2S/c21-17-5-2-1-4-14(17)9-12-18(23)15-7-10-16(11-8-15)22-20(24)19-6-3-13-25-19/h1-13H,(H,22,24)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXZFQZJQMAMGW-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B3895764.png)
![5-(2,4-dichlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3895778.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3895784.png)
![N-(3,4-dichlorophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B3895788.png)
![1-[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B3895794.png)
![N-(2-[5-(2,5-dichlorophenyl)-2-furyl]-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3895801.png)

![5-({3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3895819.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B3895841.png)
![5-[4-(diethylamino)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895842.png)
![2-{3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3895850.png)